1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde

Lipophilicity Medicinal Chemistry Building Block Selection

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 39741-43-0) is an N-ethyl and C5-methyl disubstituted pyrrole-2-carbaldehyde derivative with molecular formula C8H11NO and molecular weight 137.18 g/mol. The compound features both an aldehyde group at the 2-position for condensation and cross-coupling reactions, and an N-ethyl group that eliminates the hydrogen bond donor capacity present in NH-pyrrole analogs.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 39741-43-0
Cat. No. B1437804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde
CAS39741-43-0
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCN1C(=CC=C1C=O)C
InChIInChI=1S/C8H11NO/c1-3-9-7(2)4-5-8(9)6-10/h4-6H,3H2,1-2H3
InChIKeyDSOIXNQTUQYWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde CAS 39741-43-0: N-Ethyl-5-methyl Substituted Pyrrole-2-carbaldehyde Building Block


1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 39741-43-0) is an N-ethyl and C5-methyl disubstituted pyrrole-2-carbaldehyde derivative with molecular formula C8H11NO and molecular weight 137.18 g/mol [1]. The compound features both an aldehyde group at the 2-position for condensation and cross-coupling reactions, and an N-ethyl group that eliminates the hydrogen bond donor capacity present in NH-pyrrole analogs . Commercial availability includes suppliers such as Sigma-Aldrich, Chem-Impex, and Santa Cruz Biotechnology, with typical purity specifications of ≥95% and a liquid physical form at ambient temperature .

Why Pyrrole-2-carbaldehyde Derivatives Cannot Be Freely Interchanged: Critical Differentiation of CAS 39741-43-0


Pyrrole-2-carbaldehydes constitute a broad class of heterocyclic building blocks where substitution pattern dictates physicochemical properties and reactivity . Unsubstituted pyrrole-2-carboxaldehyde (CAS 1003-29-8) is a crystalline solid at room temperature with a hydrogen bond donor that participates in intermolecular association and alters reaction behavior . N-alkyl substitution eliminates hydrogen bonding and converts the physical form to a liquid, while C5-methyl substitution further modulates electronic density on the pyrrole ring, affecting both lipophilicity and the regioselectivity of subsequent functionalization [1]. Substituting an analog with a different substitution pattern without verifying compatibility may result in unexpected solubility profiles, altered reaction yields, or failure to recapitulate published synthetic procedures that rely on the specific steric and electronic properties of the N-ethyl-5-methyl combination.

Quantitative Differentiation Evidence for 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 39741-43-0) Versus Closest Analogs


LogP Increase of 0.94 Units Versus Unsubstituted Pyrrole-2-carboxaldehyde Enables Differential Organic Phase Partitioning

The N-ethyl and C5-methyl substitutions on CAS 39741-43-0 produce a computed LogP of 1.84, compared with an XLogP3 value of 0.9 for unsubstituted pyrrole-2-carboxaldehyde (CAS 1003-29-8) . This represents a >2× increase in partition coefficient on a logarithmic scale, translating to an approximately 8.7-fold higher predicted octanol/water partition ratio.

Lipophilicity Medicinal Chemistry Building Block Selection

Boiling Point Shift of +14°C Relative to N-Ethyl-only Analog Indicates Stronger Intermolecular Forces

The predicted boiling point at 760 mmHg for CAS 39741-43-0 is 218.19°C, whereas the N-ethyl-only analog (1-ethyl-1H-pyrrole-2-carbaldehyde, CAS 2167-14-8) has a predicted boiling point of 213.1°C [1]. The additional 5-methyl group increases boiling point by approximately 5°C despite the absence of hydrogen bond donor capacity in both compounds.

Thermodynamics Distillation Purification

Density Increase of 0.05 g/cm³ Versus N-Ethyl-only Analog Affects Gravimetric Dispensing Precision

CAS 39741-43-0 has a predicted density of 1.04 g/cm³, whereas the N-ethyl-only analog (CAS 2167-14-8) has a predicted density of 0.99 g/cm³ [1]. The 5-methyl substitution contributes an approximately 5% increase in mass per unit volume.

Physical Property Formulation Laboratory Handling

Purity Specification of ≥95% with NMR Verification from Major Commercial Suppliers

Commercially available CAS 39741-43-0 from established vendors including Sigma-Aldrich, Chem-Impex, and AKSci is consistently specified at ≥95% purity, with Chem-Impex explicitly citing NMR as the verification method . This specification provides a defined minimum purity threshold that supports reproducible synthetic outcomes.

Quality Control Procurement Reproducibility

Liquid Physical Form at Ambient Temperature Versus Solid NH-Pyrrole-2-carboxaldehyde

CAS 39741-43-0 is supplied as a liquid at 20°C, whereas unsubstituted pyrrole-2-carboxaldehyde (CAS 1003-29-8) is a crystalline solid with a melting point of 40-47°C . The liquid physical form eliminates the need for pre-reaction dissolution or melting steps in many synthetic protocols.

Physical State Handling Reaction Setup

Recommended Application Scenarios for 1-Ethyl-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 39741-43-0) Based on Quantitative Evidence


Medicinal Chemistry Building Block Requiring Enhanced Lipophilicity for Membrane Permeability Optimization

When designing pyrrole-containing small molecules where membrane permeability is a design criterion, the LogP of 1.84 for CAS 39741-43-0 represents a substantial increase over unsubstituted pyrrole-2-carboxaldehyde (LogP 0.9) . This property supports its use as an intermediate in the synthesis of anti-inflammatory and analgesic drug candidates where the pyrrole core's pharmacokinetic profile must be tuned through substitution . The N-ethyl group also eliminates the hydrogen bond donor that would otherwise be present in NH-pyrrole analogs, potentially reducing polarity and further improving passive diffusion characteristics .

Organic Synthesis Intermediate Compatible with Anhydrous and Automated Liquid-Handling Platforms

The liquid physical form of CAS 39741-43-0 at ambient temperature eliminates the need for pre-dissolution or melting steps, making it directly compatible with automated liquid dispensing systems and robotic synthesis platforms . The density of 1.04 g/cm³ provides a basis for accurate gravimetric-to-volumetric conversion when precise stoichiometry is required . The aldehyde functional group at the 2-position supports diverse downstream transformations including condensations and cross-coupling reactions commonly employed in heterocyclic chemistry workflows .

Reference Standard or Internal Benchmark for Pyrrole-2-carbaldehyde Derivative Characterization

With a purity specification of ≥95% verified by NMR from major commercial suppliers including Sigma-Aldrich and Chem-Impex, CAS 39741-43-0 can serve as a well-characterized reference standard for method development in chromatographic analysis of pyrrole-2-carbaldehyde derivatives . The distinct LogP value of 1.84 provides a specific retention time expectation in reversed-phase HPLC systems, while the boiling point of 218.19°C defines conditions for GC-MS method development .

Starting Material for N-Ethyl-5-methyl-pyrrole Scaffolds in Agrochemical and Flavor/Fragrance Research

The combination of N-ethyl and 5-methyl substitution on the pyrrole-2-carbaldehyde framework produces a unique electronic and steric environment that has been employed in the synthesis of biologically active compounds, fluorescent dyes, and agrochemicals . This specific substitution pattern cannot be replicated by substituting the unsubstituted pyrrole-2-carboxaldehyde (a solid) or the N-ethyl-only analog (which lacks the C5-methyl density and boiling point elevation) . The compound's use as an intermediate in aromatic compound production also extends to the flavor and fragrance industry, where precise control over substitution pattern directly influences organoleptic properties .

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